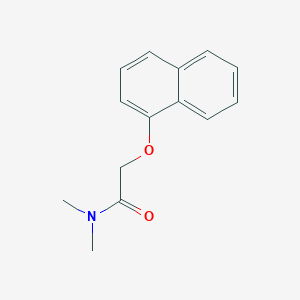
2,5-dimethoxy-N-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N-pyridin-4-ylbenzamide, also known as Dimebon, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It was initially developed as an antihistamine drug, but later studies revealed its potential as a cognitive enhancer and neuroprotective agent.
Mechanism of Action
The exact mechanism of action of 2,5-dimethoxy-N-pyridin-4-ylbenzamide is not fully understood, but it is believed to involve multiple targets in the brain. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has been shown to enhance the function of several neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It also inhibits the activity of NMDA receptors, which are involved in learning and memory processes. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has also been shown to modulate mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2,5-dimethoxy-N-pyridin-4-ylbenzamide has been shown to improve cognitive function, memory, and learning in animal models of neurological disorders. It has also been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has been shown to enhance mitochondrial function and reduce mitochondrial damage, which may contribute to its neuroprotective effects. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has also been shown to modulate the expression of several genes involved in neuronal function and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,5-dimethoxy-N-pyridin-4-ylbenzamide in lab experiments is its ability to improve cognitive function and memory in animal models of neurological disorders. This makes it a useful tool for studying the pathophysiology of these disorders and testing potential therapeutic interventions. 2,5-dimethoxy-N-pyridin-4-ylbenzamide also has neuroprotective effects, which can help to prevent neuronal damage and death in animal models of neurological disorders. However, one of the limitations of using 2,5-dimethoxy-N-pyridin-4-ylbenzamide in lab experiments is its relatively low potency and specificity for its targets in the brain. This can make it difficult to interpret the results of experiments and may limit its usefulness as a therapeutic agent.
Future Directions
There are several potential future directions for research on 2,5-dimethoxy-N-pyridin-4-ylbenzamide. One area of focus could be on improving the potency and specificity of the compound for its targets in the brain. This could involve the development of more selective compounds or the use of targeted delivery methods. Another area of focus could be on testing the therapeutic potential of 2,5-dimethoxy-N-pyridin-4-ylbenzamide in clinical trials for various neurological and psychiatric disorders. Finally, future research could focus on understanding the molecular mechanisms underlying the neuroprotective effects of 2,5-dimethoxy-N-pyridin-4-ylbenzamide and identifying new targets for therapeutic intervention.
Synthesis Methods
The synthesis of 2,5-dimethoxy-N-pyridin-4-ylbenzamide involves the reaction of 2,5-dimethoxybenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to obtain 2,5-dimethoxy-N-pyridin-4-ylbenzamide. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.
Scientific Research Applications
2,5-dimethoxy-N-pyridin-4-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease, Huntington's disease, and Parkinson's disease. 2,5-dimethoxy-N-pyridin-4-ylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.
properties
IUPAC Name |
2,5-dimethoxy-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-11-3-4-13(19-2)12(9-11)14(17)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAUFUZDGVFNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-pyridin-4-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)
![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)


![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)

![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)





![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)